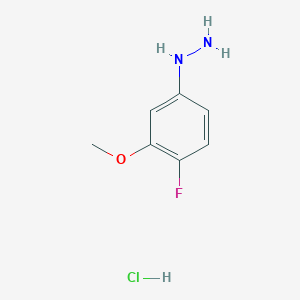

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is a chemical compound that can be synthesized through the reduction of diazonium salts. The compound is related to the family of aromatic hydrazines, which are known for their ability to form various derivatives and participate in numerous chemical reactions. These compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of related aromatic hydrazines typically involves the reduction of diazonium salts. For instance, the electrochemical reduction of p-methoxyphenyldiazonium fluoborate at a mercury cathode leads to the formation of a primary hydrazine . Similarly, the synthesis of 4-chloro-2-fluorophenylhydrazine from 4-chloro-2-fluoroaniline through diazotization and subsequent reduction reactions yields a high purity product . These methods demonstrate the general approach to synthesizing aromatic hydrazines, which may be applicable to the synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride.

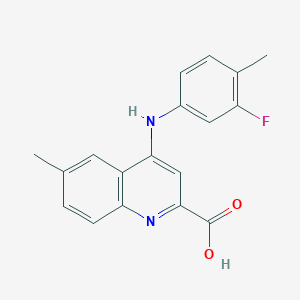

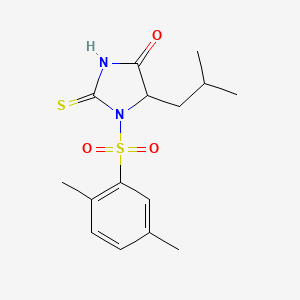

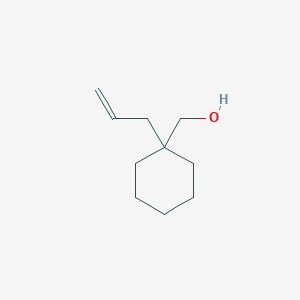

Molecular Structure Analysis

The molecular structure of aromatic hydrazines and their derivatives is often characterized by strong and weak hydrogen bonds, as seen in the crystal structure analysis of related compounds . The presence of substituents such as fluorine and methoxy groups can influence the molecular geometry and intermolecular interactions, which are crucial for the stability and reactivity of the compound.

Chemical Reactions Analysis

Aromatic hydrazines can undergo various chemical reactions to form different derivatives. For example, they can react with nitrous acid to form fluorescent derivatives, as seen in the reaction with 4-hydroxyphenethylamine compounds . They can also participate in ring transformation reactions, such as the conversion of 3-halo-4-methoxycoumarins into pyrazoles with hydrazines . These reactions highlight the versatility of aromatic hydrazines in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical properties of aromatic hydrazines, such as melting points, can be determined through synthesis and characterization. For example, the melting point of 4-chloro-2-fluorophenylhydrazine was found to be in the range of 59-60°C . The chemical properties, including reactivity and stability, are influenced by the molecular structure and the nature of substituents. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties.

Safety and Hazards

“(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Mechanism of Action

Target of Action

This compound belongs to the class of hydrazines, which are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Hydrazines, including (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride, are known to react with carbonyl compounds to form hydrazones . This reaction is often used in the synthesis of various pharmaceuticals

Biochemical Pathways

Hydrazines are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that the compound is solid at room temperature , which could influence its absorption and distribution

Result of Action

It is known that hydrazines can react with carbonyl compounds to form hydrazones , which can have various effects on cellular function depending on the specific compounds involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride. For instance, the compound should be stored in an inert atmosphere at room temperature . Other factors, such as pH and the presence of other compounds, could also influence its action and stability.

properties

IUPAC Name |

(4-fluoro-3-methoxyphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOWKTFIFYPUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3020651.png)

![3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020658.png)

![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3020661.png)

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3020665.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3020673.png)